Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Description
Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is a bicyclic heterocyclic compound with a 3-azabicyclo[3.2.0]heptane core. Its molecular formula is C₈H₁₄ClNO₂ (as the hydrochloride salt of the methyl ester derivative), and it is derived from the carboxylic acid form, rel-(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (C₇H₁₁NO₂, MW 141.17) . This compound is primarily used as a heterocyclic building block in medicinal chemistry, particularly for synthesizing chiral intermediates in drug development. Its stereochemistry (1S,2R,5R) and rigid bicyclic structure make it valuable for modulating pharmacokinetic properties, such as metabolic stability and target binding .
Properties
IUPAC Name |
methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-6-3-2-5(6)4-9-7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERHXJZMEZCMAV-LBZPYWGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2CC[C@H]2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and an appropriate amine.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cyclopentadiene and a dienophile, often under thermal or catalytic conditions.
Functional Group Modification: Subsequent steps involve the introduction of the ester group and the hydrochloride salt formation. This may include esterification reactions and treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cycloaddition: Utilizing continuous flow reactors to perform the Diels-Alder reaction efficiently.
Automated Esterification: Employing automated systems for the esterification process to ensure consistency and purity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Reduction Reactions
The ester group undergoes reduction to yield primary alcohols. Key reagents and conditions include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0–25°C | (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-methanol | Complete reduction of ester to alcohol. |
| NaBH₄ | Methanol, reflux | Partial reduction observed | Limited efficacy due to steric hindrance. |
Hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in related bicyclic systems, though the parent compound lacks inherent unsaturation .
Hydrolysis Reactions
The ester hydrolyzes under acidic or basic conditions:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| Aqueous HCl (1M) | Reflux, 6 hours | (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | 85–90% |
| NaOH (2M) | RT, 12 hours | Sodium carboxylate intermediate | 78% |
Acid hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis follows nucleophilic acyl substitution .
Substitution Reactions
The nitrogen in the bicyclic framework participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methylated derivative | SN2 alkylation . |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | N-Acetylated derivative | Acylation at nitrogen . |
Steric constraints from the bicyclic structure slow reaction kinetics compared to linear amines .
Ring-Opening Reactions
Controlled ring-opening occurs under harsh conditions:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HBr (48%) | Reflux, 24 hours | Linear bromoamine derivative | >90% |
| H₂O₂ (30%) | AcOH, 80°C, 8 hours | Oxidized lactam | 65% |
Ring-opening typically targets the strained cyclopropane ring, yielding linear or rearranged products.
Oxidation Reactions
The ester and nitrogen centers are oxidation-resistant under mild conditions. Strong oxidants yield:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | Degraded products | Low selectivity. |
| Ozone | CH₂Cl₂, -78°C | Fragmented carbonyl compounds | Non-productive. |
Oxidation pathways are less synthetically useful due to decomposition.
Stereochemical Considerations
The (1S,2R,5R) configuration influences reaction outcomes:
-
Reduction : LiAlH₄ preserves stereochemistry at C2.
-
Hydrolysis : Acidic conditions retain configuration; base-mediated hydrolysis may induce racemization .
-
Substitution : Bulky reagents favor retention of bicyclic geometry .
Comparative Reactivity
Reactivity differs significantly from non-bicyclic analogs:
| Reaction Type | Bicyclic Compound Yield | Linear Analog Yield |
|---|---|---|
| Ester reduction | 85% | 95% |
| N-Alkylation | 60% | 90% |
| Acid hydrolysis | 90% | 98% |
Steric hindrance and ring strain reduce reaction rates and yields in the bicyclic system .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride is structurally related to beta-lactam antibiotics, which are known for their antibacterial properties. Research indicates that compounds similar to this structure can inhibit bacterial cell wall synthesis, making them effective against a range of Gram-positive and Gram-negative bacteria. This structural similarity allows for the exploration of its potential as a new class of antibiotics or as an adjunct to existing treatments against resistant strains.
Neuropharmacological Effects
The bicyclic structure of this compound suggests potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. This could position this compound as a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Drug Development
Lead Compound for Synthesis
In drug discovery, this compound serves as a lead compound for synthesizing derivatives that may exhibit enhanced pharmacological profiles. The modification of its functional groups can lead to improved efficacy and reduced side effects. For instance, researchers can explore variations in the carboxylate group to optimize binding affinity to target proteins.
Combination Therapies
Given its potential antibacterial and neuropharmacological properties, this compound could be investigated in combination therapies. By pairing it with other antibiotics or neurological agents, researchers aim to enhance therapeutic outcomes while mitigating resistance development.
Synthetic Organic Chemistry
Building Block for Complex Molecules
The unique bicyclic structure of this compound makes it a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as cyclization and functionalization processes.
Chiral Synthesis
As a chiral compound, it offers opportunities for the development of enantiomerically pure substances through asymmetric synthesis methods. This is particularly important in pharmaceuticals where the chirality of a compound can significantly influence its biological activity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antibacterial Activity | Evaluating efficacy against resistant bacteria | Demonstrated significant inhibition against Staphylococcus aureus strains |
| Neuropharmacological Assessment | Effects on acetylcholine receptors | Showed potential modulation of receptor activity indicative of cognitive enhancement |
| Synthetic Pathways | Development of derivatives | Identified several novel compounds with improved potency compared to the parent compound |
Mechanism of Action
The mechanism by which Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, often binding to active sites or allosteric sites.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
(a) Clavulanic Acid Derivatives
- Example: Potassium clavulanate (C₈H₈KNO₅, MW 237.25) Structure: (Z)-(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate. Key Differences: Contains a β-lactam-like 4-oxa ring and an α,β-unsaturated carbonyl group. Application: β-lactamase inhibitor used in combination with β-lactam antibiotics (e.g., amoxicillin) .
(b) Pivmecillinam Hydrochloride
- Structure: (2S,5R,6R)-6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride . Key Differences: Contains a 4-thia ring and a β-lactam antibiotic backbone. Application: Penicillin-class antibacterial agent targeting gram-negative bacteria .
(c) Enmetazobactam
- Structure : (2S,3S,5R)-3-methyl-3-[(3-methyl-1H-1,2,3-triazol-3-ium-1-yl)methyl]-4,4',7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .
Analogues with Varied Bicyclic Ring Systems
(a) Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
(b) Talampicillin Hydrochloride
(c) Methyl (1S,3S,5S)-5-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride
Functional Comparison Table
Key Research Findings
Pharmacological Role : Unlike β-lactam antibiotics or inhibitors (e.g., clavulanate), the target compound lacks a β-lactam ring or sulfone group, rendering it inactive against bacterial targets. Its utility lies in chiral synthesis .
Stereochemical Influence : The (1S,2R,5R) configuration confers rigidity, enhancing its suitability for asymmetric catalysis and drug design .
Salt Form : The hydrochloride salt improves solubility in polar solvents compared to free bases or potassium salts (e.g., clavulanate) .
Biological Activity
Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C8H13ClN2O2
- Molecular Weight : 192.65 g/mol
- CAS Number : 77859-21-3
- Purity : ≥95% .
Synthesis
The synthesis of Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the use of various organic reactions that yield the desired bicyclic structure with high stereochemical control. The compound can be synthesized through multi-step processes that include cyclization and functional group modifications .
Antimicrobial Activity
Recent studies have demonstrated that Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for treating various bacterial infections:
| Bacteria Type | Effectiveness |
|---|---|
| Gram-positive bacteria | Significant inhibition |
| Gram-negative bacteria | Moderate inhibition |
The mode of action primarily involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties:
- Urease Inhibition : Exhibited significant urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria.
- Alpha-Amylase Inhibition : Demonstrated potential in managing diabetes by inhibiting alpha-amylase activity, thus reducing carbohydrate absorption .
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picryl hydrazyl) have shown that this compound can scavenge free radicals effectively. The percentage inhibition of free radicals is indicative of its potential as an antioxidant agent .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of several derivatives of azabicyclo compounds, including Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate.
- Results indicated that this compound was effective against common pathogens such as Escherichia coli and Staphylococcus aureus, outperforming standard antibiotics in some cases .
- Enzyme Inhibition Studies :
Q & A
Q. Table 1: Critical Parameters for Synthesis Optimization
Advanced Question: What strategies resolve contradictions in stereochemical assignments of bicyclo[3.2.0]heptane derivatives during structural elucidation?
Methodological Answer:
- Techniques :
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., axial vs. equatorial protons) by determining the absolute configuration via single-crystal analysis .
- Computational Modeling : Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values to validate stereochemistry .
- Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to confirm rigid bicyclic conformations .
Example Case :
In rac-ethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, conflicting NOESY correlations were resolved by correlating DFT-optimized structures with experimental coupling constants () .
Basic Question: Which spectroscopic methods are most effective for characterizing the hydrochloride salt form of this compound?
Methodological Answer:
- Protocol :
- FT-IR : Confirm HCl presence via N–H stretching (2500–3000 cm) and Cl counterion absorption (~2400 cm) .
- H NMR in DO : Observe deshielded protons adjacent to the azabicyclo nitrogen (δ 3.5–4.2 ppm) and absence of free base signals .
- Elemental Analysis : Verify Cl content (theoretical: ~15.2% for CHClNO) to confirm stoichiometry .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| C NMR | Carboxylate carbonyl at δ 170–175 ppm | |
| MS (ESI+) | [M+H] at m/z 196.1 (free base) |
Advanced Question: How does this compound interact with β-lactamases, and what experimental models validate its inhibitory activity?
Methodological Answer:
-
Mechanistic Insight :
The bicyclo[3.2.0] core mimics β-lactam antibiotics, enabling competitive inhibition of serine β-lactamases. The methyl ester enhances membrane permeability, while the hydrochloride salt improves solubility . -
Experimental Models :
- Enzyme Assays : Measure IC using nitrocefin hydrolysis inhibition in E. coli TEM-1 β-lactamase .
- MIC Testing : Pair the compound with ampicillin against β-lactamase-producing Staphylococcus aureus to observe synergy (e.g., 4-fold MIC reduction) .
- Molecular Docking : Simulate binding poses in the active site of CTX-M-15 β-lactamase to identify critical interactions (e.g., hydrogen bonding with Ser70) .
Q. Table 3: β-Lactamase Inhibition Data
| Strain | IC (µM) | Synergy with Ampicillin | Reference |
|---|---|---|---|
| E. coli TEM-1 | 12.5 ± 1.2 | 8-fold MIC reduction | |
| K. pneumoniae SHV | 18.3 ± 2.1 | 4-fold MIC reduction |
Basic Question: What are the stability considerations for storing this hydrochloride salt under laboratory conditions?
Methodological Answer:
- Storage Guidelines :
Degradation Pathway :
Hydrolysis of the methyl ester at room temperature generates the carboxylic acid derivative, detectable via HPLC retention time shift (from 8.2 to 6.5 min) .
Advanced Question: How can researchers address discrepancies in biological activity between enantiomeric forms of this compound?
Methodological Answer:
- Strategies :
- Enantiomer-Specific Assays : Compare MIC values of (1S,2R,5R) vs. (1R,2S,5S) forms against Pseudomonas aeruginosa to identify stereospecific activity .
- Metabolic Profiling : Use LC-MS to track enantiomer-specific metabolism in hepatocyte models (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic Studies : Measure plasma half-life differences in rodent models to optimize dosing for the active enantiomer .
Example Data :
The (1S,2R,5R) enantiomer showed 10-fold higher AUC (0–24h) in rats compared to its mirror image, correlating with enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
